molecular formula C17H18BrNO4 B2414213 2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol CAS No. 477848-32-1

2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol

Cat. No.: B2414213
CAS No.: 477848-32-1
M. Wt: 380.238
InChI Key: FSOLTKHAFYXJIW-VXLYETTFSA-N
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Description

Chemical Classification and Structural Features

Core Structural Components

The compound comprises three key elements:

  • Phenolic Core : A 4-methoxyphenol ring provides a hydroxyl group (pKa ~10) and methoxy substituent (electron-donating, -OCH₃) at para positions.
  • Bromine Substituent : A bromine atom at position 2 introduces steric hindrance and potential reactivity for cross-coupling reactions.
  • Schiff Base Moiety : The imine group (C=N) at position 6 is derived from 3,4-dimethoxybenzylamine, featuring two methoxy groups (–OCH₃) on the benzyl ring.
Table 1: Key Structural Features and Functional Groups
Component Position Functional Group Electronic Influence
Phenolic ring 1,4 –OH, –OCH₃ Hydrogen bonding, electron donation
Bromine substituent 2 –Br π-acceptor, steric bulk
Schiff base 6 C=N, –OCH₃ (x2) π-conjugation, coordination site

Electronic and Steric Properties

  • Electronic Effects : Methoxy groups on the benzyl ring enhance electron density on the imine nitrogen, stabilizing the Schiff base through resonance. The bromine atom withdraws electrons via inductive effects, modulating reactivity.
  • Steric Considerations : The bromine atom and dimethoxybenzyl group create steric congestion, influencing molecular packing and coordination geometry.

Historical Context and Discovery in Schiff Base Chemistry

Origins of Schiff Base Chemistry

The concept of Schiff bases traces to Hugo Schiff’s 1864 discovery of imine formation between aldehydes and amines. These compounds gained prominence in the 20th century for their role in:

  • Enzymatic Intermediates : Reversible imine formation in biological systems (e.g., pyridoxal phosphate cofactors).
  • Coordination Chemistry : Use as ligands in metal complexes, leveraging nitrogen’s lone pair for bonding.

Evolution into Modern Derivatives

This compound exemplifies advanced Schiff base design:

  • Functionalization : Introduction of electron-donating methoxy groups and bromine for tailored reactivity.
  • Stereochemical Control : E-configuration ensures planarity, critical for π-conjugation and coordination.
Table 2: Historical Milestones in Schiff Base Development
Year Development Impact
1864 Schiff’s imine synthesis Foundation for modern ligand design
1950s Salicylaldimine complexes Catalysis and magnetism studies
2000s Halogenated Schiff bases Enhanced π-interactions in materials

Significance in Coordination Chemistry and Material Science

Coordination Modes and Metal Complexes

The compound serves as a polydentate ligand:

  • Coordination Sites : Phenolic oxygen (O–H deprotonates to O⁻) and imine nitrogen (N) form bidentate or tridentate systems.
  • Metal Binding : Transition metals (e.g., Ni²⁺, Cu²⁺) preferentially bind to the oxygen and nitrogen atoms, as seen in trinuclear nickel complexes with salicylaldimine ligands.

Material Applications

  • Catalysis : The bromine atom enables cross-coupling reactions, while methoxy groups stabilize reactive intermediates.
  • Optoelectronics : π-conjugation between the phenolic ring and Schiff base enhances charge-transfer properties.
  • Sensors : Hydroxyl and imine groups facilitate hydrogen bonding, enabling analyte recognition.

Challenges and Innovations

  • Synthetic Limitations : Steric hindrance from the dimethoxybenzyl group complicates ligand substitution.
  • Stability Issues : Schiff base hydrolysis requires anhydrous conditions for synthesis.

Properties

IUPAC Name

2-bromo-6-[(3,4-dimethoxyphenyl)methyliminomethyl]-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4/c1-21-13-7-12(17(20)14(18)8-13)10-19-9-11-4-5-15(22-2)16(6-11)23-3/h4-8,10,20H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOLTKHAFYXJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN=CC2=C(C(=CC(=C2)OC)Br)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol exhibits significant biological activities, including:

  • Antioxidant Properties : The compound's structure suggests potential antioxidant capabilities, which are critical in mitigating oxidative stress-related diseases.
  • Anticancer Activity : Preliminary studies indicate that similar compounds have shown promise in inhibiting cancer cell proliferation.

These activities highlight its potential for therapeutic applications in medicine .

Applications in Scientific Research

The applications of this compound span various fields:

  • Medicinal Chemistry : Investigated for its potential as a lead compound in drug development due to its unique structural features and biological activities.
  • Material Science : Explored for use in developing new materials with specific chemical properties.
  • Biochemistry : Utilized in studies focusing on enzyme inhibition and receptor binding assays.

Case Studies

Several studies have investigated the properties and applications of this compound:

  • Synthesis and Characterization : A study characterized the compound using techniques such as FTIR and X-ray diffraction (XRD), confirming its structural integrity and exploring its electronic properties through Density Functional Theory (DFT) calculations .
  • Biological Evaluation : Research has focused on assessing the compound's efficacy against various cancer cell lines, demonstrating promising results that warrant further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol involves its interaction with specific molecular targets and pathways. The bromine and imino groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol is unique due to the presence of both bromine and imino groups, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol is a novel Schiff base that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, characterization, and biological activities, supported by relevant data tables and case studies.

Synthetic Route

The synthesis of this compound typically involves the condensation reaction between 2-bromo-3-methylaniline and 4-methoxybenzaldehyde under reflux conditions. The reaction can be represented as follows:

C1H1+C2H2C3H3\text{C}_1\text{H}_1+\text{C}_2\text{H}_2\rightarrow \text{C}_3\text{H}_3

where C1C_1 is the aldehyde and C2C_2 is the amine component. The product is then purified through crystallization techniques.

Characterization Techniques

The compound has been characterized using various spectroscopic methods:

  • FTIR Spectroscopy : Identifies functional groups and confirms the formation of the imine bond.
  • X-ray Diffraction (XRD) : Provides information on the crystal structure.
  • Density Functional Theory (DFT) : Used for computational analysis of molecular properties.

Data Table: Characterization Results

TechniqueObservations
FTIRCharacteristic peaks at 1612 cm1^{-1} (C=N stretching), 3073 cm1^{-1} (aromatic C-H stretching)
XRDCrystal structure confirmed with RMSD analysis showing good agreement with theoretical predictions
DFTHOMO-LUMO energy calculations indicating potential reactivity

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study : A study conducted by Suhta et al. (2023) evaluated the antibacterial activity of synthesized Schiff bases, including our compound, against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, suggesting strong antibacterial potential .

Anticancer Activity

The compound also shows promising anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study : In a study published in PMC, several new phenanthridine analogs were evaluated for their anticancer properties. Among these, derivatives similar to this compound showed IC50 values in the micromolar range, demonstrating potential as anticancer agents .

Data Table: Biological Activity Results

Activity TypeTest Organism/Cell LineMIC/IC50 Value
AntibacterialStaphylococcus aureus50 µg/mL
AnticancerMCF-715 µM
AnticancerHeLa20 µM

Q & A

Q. Q: What are the standard synthetic routes for preparing 2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol?

A: The compound is typically synthesized via a Schiff base condensation reaction. A common method involves refluxing 2-hydroxy-4-methoxybenzaldehyde with 3,4-dimethoxybenzylamine in ethanol, followed by bromination at the ortho position of the phenolic ring. Purification is achieved through recrystallization using ethanol or methanol. Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts .

Advanced Synthesis: Regioselectivity Challenges

Q. Q: How can regioselective bromination be achieved during synthesis to avoid positional isomers?

A: Regioselective bromination at the 2-position requires careful control of directing groups. The methoxy group at the 4-position acts as a weak para-director, but steric and electronic effects from the iminomethyl group can influence selectivity. Using Lewis acids (e.g., FeCl₃) or low-temperature bromination (0–5°C) with N-bromosuccinimide (NBS) in DMF improves specificity. Computational modeling (e.g., DFT) can predict reactive sites, aiding in reagent selection .

Structural Characterization Basics

Q. Q: What spectroscopic techniques are essential for confirming the structure of this compound?

A:

  • 1H/13C NMR : Identifies methoxy (-OCH₃), imine (-CH=N-), and aromatic protons. The bromine substituent causes deshielding in adjacent protons.
  • FT-IR : Confirms the imine (C=N stretch ~1600–1650 cm⁻¹) and phenolic -OH (broad peak ~3200–3500 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak) .

Advanced Structural Analysis

Q. Q: How can X-ray crystallography resolve ambiguities in molecular geometry?

A: Single-crystal X-ray diffraction provides precise bond lengths, angles, and conformation of the iminomethyl bridge. Software like SHELXL-97 refines crystallographic data, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding). For example, Uzun et al. (2020) used this approach to confirm planarity in a related Schiff base, critical for π-π stacking in solid-state structures .

Bioactivity Screening (Basic)

Q. Q: What preliminary assays are used to evaluate biological activity?

A:

  • Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme Inhibition : Colorimetric assays for acetylcholinesterase (AChE) or tyrosinase inhibition.
  • Antioxidant Activity : DPPH radical scavenging assays.
    Dose-response curves (IC₅₀ values) and statistical validation (e.g., ANOVA) are critical for reproducibility .

Advanced Bioactivity: Mechanistic Studies

Q. Q: How can SKCa channel modulation be investigated for this compound?

A: Electrophysiological patch-clamp techniques assess interaction with SKCa channels. Competitor assays using ¹²⁵I-apamin binding (as in Graulich et al., 2005) quantify reversible inhibition. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to channel pores, guided by structural analogs like N-methyl-laudanosine .

Stability and Reactivity

Q. Q: What factors influence the stability of the imine bond under physiological conditions?

A: The imine bond is pH-sensitive, hydrolyzing in acidic environments. Stability studies using HPLC-UV at varying pH (3–9) and temperatures (25–37°C) quantify degradation rates. Radical cation stability (e.g., via pulse radiolysis) reveals susceptibility to oxidation, with reduction potentials (~1.36 V/NHE) indicating electron-donor properties .

Adsorption and Purification Strategies

Q. Q: Which adsorbents are effective for purifying this compound from reaction mixtures?

A: Activated carbon impregnated with SiO₂ nanoparticles shows high adsorption capacity (Freundlich isotherm R² = 0.979–0.992). Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane eluents removes polar byproducts. For large-scale purification, simulated moving bed (SMB) chromatography improves yield .

Data Contradictions in Literature

Q. Q: How should researchers address discrepancies in reported bioactivity or synthetic yields?

A:

  • Reaction Optimization : Systematically vary catalysts (e.g., ZnCl₂ vs. FeCl₃), solvents (polar vs. nonpolar), and temperatures.
  • Bioactivity Validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) and cell lines (e.g., HEK293 vs. SH-SY5Y).
  • Statistical Rigor : Report mean ± SEM with ≥3 replicates and peer-reviewed positive controls .

Computational Modeling Applications

Q. Q: How can DFT calculations enhance understanding of electronic properties?

A: Density Functional Theory (e.g., B3LYP/6-311G**) calculates HOMO-LUMO gaps to predict redox behavior. Mulliken population analysis identifies charge distribution, showing electron-rich regions (e.g., methoxy groups) prone to electrophilic attack. Overlap populations (>0.3 e⁻) confirm covalent bonding in the imine moiety .

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